AZD2932

Description

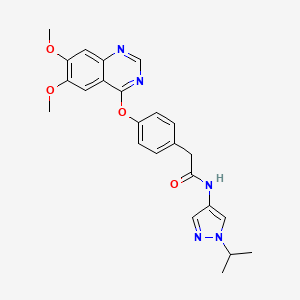

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYCZJMOEMMCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883986-34-3 | |

| Record name | AZD-2932 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883986343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2932 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9PP5S9IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD2932: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor of receptor tyrosine kinases (RTKs), demonstrating high affinity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][2] By targeting these key regulators of angiogenesis and tumor cell proliferation, this compound presents a compelling mechanism for anticancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, detailed experimental protocols, and visualizations of the targeted signaling pathways.

Core Mechanism of Action: Dual Inhibition of VEGFR-2 and PDGFRβ

This compound functions as a multi-targeted tyrosine kinase inhibitor, exerting its anticancer effects primarily through the competitive inhibition of ATP binding to the kinase domains of VEGFR-2 and PDGFRβ. This dual inhibition disrupts downstream signaling cascades that are crucial for tumor growth, progression, and the formation of a supportive tumor microenvironment.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for supplying tumors with nutrients and oxygen. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival. This compound blocks this initial phosphorylation event, thereby inhibiting the entire downstream signaling pathway.

Inhibition of PDGFRβ Signaling

PDGFRβ signaling plays a critical role in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stabilization of newly formed blood vessels. Additionally, aberrant PDGFRβ signaling can directly drive the proliferation and survival of certain tumor cells. By inhibiting PDGFRβ, this compound not only disrupts vessel maturation but may also exert direct antitumor effects.

Quantitative Data: In Vitro Inhibitory Activity

Preclinical studies have demonstrated the potent and specific inhibitory activity of this compound against its primary targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR-2 and PDGFRβ, as well as other related kinases.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 8 |

| PDGFRβ | 4 |

| Flt-3 | 7 |

| c-Kit | 9 |

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Tyrosine Kinases. [1]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the VEGFR-2 and PDGFRβ signaling pathways and the points of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Caption: PDGFRβ signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the in vitro and in vivo activity of tyrosine kinase inhibitors like this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against VEGFR-2.

Objective: To quantify the inhibitory activity of this compound on VEGFR-2 kinase activity.

Materials:

-

Recombinant Human VEGFR-2 (KDR) kinase

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu,Tyr) 4:1 substrate

-

Test compound (this compound) dissolved in DMSO

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

-

Kinase Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Diluted this compound or DMSO (for control wells)

-

Poly(Glu,Tyr) substrate

-

ATP

-

-

Initiate Reaction: Add the recombinant VEGFR-2 kinase to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo™ reagent to each well. This reagent measures the amount of ATP remaining in the well.

-

Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then read the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.[3][4][5][6][7]

Objective: To assess the in vivo antitumor activity of this compound in a subcutaneous tumor xenograft model.

Materials:

-

Human cancer cell line known to be sensitive to VEGFR/PDGFR inhibition

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation: Culture the selected human cancer cells in appropriate media. When the cells reach the desired confluency, harvest and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (at various dose levels) and the vehicle control to the respective groups of mice via oral gavage, typically once daily.

-

Monitoring: Measure tumor volume and the body weight of the mice regularly (e.g., twice a week). Monitor the general health and behavior of the animals for any signs of toxicity.

-

Endpoint and Data Analysis: The study is typically terminated when the tumors in the control group reach a specified size or after a predetermined treatment period. At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent dual inhibitor of VEGFR-2 and PDGFRβ, key drivers of tumor angiogenesis and proliferation. Its mechanism of action, supported by robust preclinical data, involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel tyrosine kinase inhibitors in the oncology drug development pipeline. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.

References

- 1. altmeyers.org [altmeyers.org]

- 2. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tumor xenograft studies [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

AZD2932: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2932 is a potent quinazoline ether inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] This document provides a technical guide on the discovery and synthetic pathway of this compound, summarizing key biological activities and outlining the general experimental procedures used in its development.

Introduction

The inhibition of receptor tyrosine kinases (RTKs) is a well-established strategy in oncology. VEGFR-2 and PDGFR are key mediators of angiogenesis and tumor cell proliferation, making them attractive targets for therapeutic intervention. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective inhibitors of these kinases. It belongs to the class of quinazoline ether inhibitors, a chemical scaffold known for its utility in kinase inhibitor design.

Biological Activity

This compound demonstrates potent inhibitory activity against its primary targets, VEGFR-2 and PDGFRβ, as well as other related kinases such as c-Kit and Flt-3. The following table summarizes the reported in vitro inhibitory activities of this compound.

| Target | IC₅₀ (nM) |

| VEGFR-2 | 8 |

| PDGFRβ | 4 |

| c-Kit | 9 |

| Flt-3 | 7 |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the signaling pathways downstream of VEGFR-2 and PDGFR. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding site of the kinase domain, preventing this phosphorylation and effectively blocking the downstream signaling.

Caption: Simplified signaling pathway of VEGFR-2 and PDGFR and the inhibitory action of this compound.

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below. The core quinazoline scaffold is typically constructed first, followed by the addition of the ether linkage and the solubilizing side chain.

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully disclosed in the public domain, this section outlines the general methodologies typically employed for such compounds.

General Synthesis of Quinazoline Ether Inhibitors

The synthesis of quinazoline ethers generally follows a convergent approach.

Step 1: Synthesis of the Quinazoline Core A common method for constructing the quinazoline core is through the reaction of an appropriately substituted anthranilic acid derivative with a formamide or a similar one-carbon source, often under dehydrating conditions.

Step 2: Introduction of the Leaving Group The hydroxyl group on the quinazoline core is typically converted to a more reactive leaving group, such as a chloride, by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Step 3: Ether Linkage Formation The chlorinated quinazoline intermediate is then reacted with the desired phenol derivative under basic conditions (e.g., using potassium carbonate or sodium hydride) in a suitable polar aprotic solvent (e.g., DMF or DMSO) to form the ether linkage. This is a standard Williamson ether synthesis.

Step 4: Final Modification and Purification Subsequent chemical modifications, such as the introduction of the final side chain, are performed. The final product is then purified using standard techniques like column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

In Vitro Kinase Assays

The inhibitory activity of this compound against VEGFR-2 and PDGFRβ was likely determined using in vitro kinase assays. A general protocol for such an assay is as follows:

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC₅₀).

Materials:

-

Recombinant human VEGFR-2 or PDGFRβ kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (adenosine triphosphate)

-

Substrate (a peptide or protein that is phosphorylated by the kinase)

-

Test compound (this compound) at various concentrations

-

Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)

-

Microplates

General Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the kinase buffer in the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified using a suitable detection method. Common methods include:

-

ELISA-based assays: Using a phosphospecific antibody to capture and detect the phosphorylated substrate.

-

Fluorescence/Luminescence-based assays: Using reagents that produce a signal proportional to the amount of ATP consumed or ADP produced.

-

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent inhibitor of key angiogenic and proliferative signaling pathways. Its discovery highlights the successful application of the quinazoline ether scaffold in developing targeted kinase inhibitors. The synthetic route, while not publicly detailed, likely follows established chemical principles for the construction of this class of compounds. The biological evaluation through in vitro kinase assays confirms its high affinity for VEGFR-2 and PDGFRβ, providing a strong rationale for its further investigation as a potential therapeutic agent.

References

AZD2932: A Multi-Targeted Kinase Inhibitor with Potent Anti-Angiogenic and Anti-Tumorigenic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: AZD2932 is a potent, orally bioavailable, multi-targeted kinase inhibitor with high affinity for key drivers of tumor growth and angiogenesis. This quinazoline ether derivative demonstrates significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit. This technical guide provides a comprehensive overview of this compound's target kinases, binding affinities, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Target Kinases and Binding Affinity of this compound

This compound has been identified as a potent inhibitor of several receptor tyrosine kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. The inhibitory activity of this compound has been quantified using cell-based assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 8 |

| PDGFRβ | 4 |

| Flt-3 | 7 |

| c-Kit | 9 |

Table 1: Binding Affinity of this compound for its Target Kinases. The IC50 values were determined in cell-based assays and indicate the concentration of this compound required to inhibit 50% of the kinase activity.

Signaling Pathways Modulated by this compound

By inhibiting its target kinases, this compound disrupts critical signaling cascades involved in cancer progression.

VEGFR-2 Signaling: VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands initiates downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt cascades, which promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR-2 is a key mechanism behind its anti-angiogenic effects.

PDGFRβ Signaling: The PDGFRβ pathway is vital for the recruitment of pericytes and smooth muscle cells to newly forming blood vessels, a critical step in vessel maturation and stabilization. Ligand binding to PDGFRβ activates the PI3K/Akt and MAPK pathways, promoting cell growth and migration. This compound's inhibition of PDGFRβ further contributes to its anti-angiogenic activity.

FLT3 and c-Kit Signaling: FMS-like tyrosine kinase 3 (FLT3) and c-Kit are proto-oncogenes frequently mutated or overexpressed in hematological malignancies, particularly acute myeloid leukemia (AML). Their constitutive activation leads to uncontrolled proliferation and survival of cancer cells through pathways including PI3K/Akt, Ras/MAPK, and STAT5. This compound's potent inhibition of FLT3 and c-Kit provides a strong rationale for its investigation in these cancers.

Experimental Protocols

The determination of this compound's binding affinity (IC50) is typically performed using in vitro biochemical assays and cell-based phosphorylation assays. Below are representative protocols for these key experiments.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower kinase activity, due to inhibition by this compound, results in a higher ATP concentration and a stronger luminescent signal.

Materials:

-

Recombinant human kinase (VEGFR-2, PDGFRβ, Flt-3, or c-Kit)

-

Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Kinase Reaction Mixture: In each well of the assay plate, combine the recombinant kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of competitive inhibition.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.

-

ATP Detection: Add the ADP-Glo™ Reagent to deplete unconsumed ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.

Materials:

-

A cell line that endogenously expresses the target kinase (e.g., HUVECs for VEGFR-2, NIH3T3 fibroblasts for PDGFRβ, or specific leukemia cell lines like MV4-11 for FLT3).

-

Cell culture medium and supplements.

-

Ligand for receptor stimulation (e.g., VEGF for VEGFR-2, PDGF-BB for PDGFRβ).

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies specific for the phosphorylated form of the target kinase and for the total target kinase.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Culture and Starvation: Culture the cells to an appropriate confluency. Prior to the experiment, starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated kinase.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against the total kinase to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total kinase. Calculate the ratio of phosphorylated to total kinase for each treatment condition. Determine the percent inhibition of phosphorylation by this compound at each concentration and calculate the IC50 value.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with potent activity against key drivers of tumor angiogenesis and proliferation. Its well-defined mechanism of action and favorable in vitro profile make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

AZD2932: A Technical Guide to a Potent Dual VEGFR-2 and PDGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2932 is a novel quinazoline ether derivative identified as a potent, multi-targeted tyrosine kinase inhibitor. It demonstrates high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), key mediators in tumor angiogenesis and proliferation. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and preclinical data related to this compound. Detailed methodologies for key experimental assays and visualizations of the targeted signaling pathways are included to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically described as 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide.[1] Its structure is characterized by a quinazoline core linked via an ether bridge to a phenylacetamide moiety, which in turn is connected to a pyrazole ring.

| Property | Value | Reference |

| IUPAC Name | 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide | [1] |

| CAS Number | 883986-34-3 | [1] |

| Molecular Formula | C24H25N5O4 | [1] |

| Molecular Weight | 447.49 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of multiple receptor tyrosine kinases involved in cancer progression. Its primary targets are VEGFR-2 and PDGFRβ, with additional activity against c-Kit and FLT3.[2]

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through in vitro assays.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 | 8 | [2] |

| PDGFRβ | 4 | [2] |

| c-Kit | 9 | [2] |

| Flt-3 | 7 | [2] |

Mechanism of Action: Dual Inhibition of VEGFR-2 and PDGFR Signaling

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] PDGFR plays a crucial role in cell proliferation, survival, and migration.[4] By simultaneously inhibiting both VEGFR-2 and PDGFR signaling pathways, this compound can exert a dual antitumor effect, targeting both the tumor vasculature and the tumor cells directly.[5]

The binding of their respective ligands (VEGF and PDGF) to VEGFR-2 and PDGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, ultimately promoting cell proliferation, survival, and migration.[6][7] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of these receptors, thereby preventing the initiation of these downstream signaling cascades.

Signaling Pathway Diagram: Mechanism of this compound Action

Caption: this compound inhibits VEGFR-2 and PDGFR signaling pathways.

Preclinical In Vivo Efficacy

The antitumor activity of this compound has been evaluated in xenograft models using human tumor cell lines.

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Calu-6 (Lung Carcinoma) | 12.5 mg/kg b.i.d. | 72 | [2] |

| Calu-6 (Lung Carcinoma) | 50 mg/kg b.i.d. | 81 | [2] |

| LoVo (Colon Carcinoma) | 50 mg/kg b.i.d. | 67 | [2] |

These results demonstrate that this compound effectively inhibits tumor growth in vivo, supporting its potential as a therapeutic agent for various cancers.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against target kinases.

Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired concentration range. The final DMSO concentration in the assay should not exceed 1%.[8]

-

Assay Plate Preparation: To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Reagent Addition: Add a solution containing the target kinase (e.g., recombinant human VEGFR-2) and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[9]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.[9]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]

-

Signal Detection: Add a kinase detection reagent, such as Kinase-Glo™, which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.[10]

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Cellular Proliferation Assay (MTT/MTS Assay)

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HUVECs, Calu-6, LoVo) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[2]

-

Reagent Addition:

-

For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

-

For MTS assay: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) directly to the wells and incubate for 1-4 hours.[11]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][11]

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[2]

In Vivo Tumor Xenograft Model

This protocol provides a general outline for evaluating the in vivo antitumor efficacy of this compound.

Workflow: In Vivo Tumor Xenograft Study

Caption: General workflow for an in vivo tumor xenograft study.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[12]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., Calu-6 or LoVo) into the flank of each mouse.[3][13]

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Drug Administration: Administer this compound orally or via another appropriate route at specified doses (e.g., 12.5 and 50 mg/kg, twice daily). The control group receives the vehicle.[2]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined duration.

-

Data Analysis: Calculate the tumor growth inhibition for the this compound-treated groups compared to the control group.

Conclusion

This compound is a potent dual inhibitor of VEGFR-2 and PDGFR with promising preclinical antitumor activity. Its mechanism of action, targeting both tumor angiogenesis and direct tumor cell proliferation, makes it an attractive candidate for further development as a cancer therapeutic. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Platelet-derived growth factor receptor/platelet-derived growth factor (PDGFR/PDGF) system is a prognostic and treatmen… [ouci.dntb.gov.ua]

- 5. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LoVo Xenograft Model | Xenograft Services [xenograft.net]

AZD2932: A Comprehensive Technical Overview of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2932 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of tumor angiogenesis and growth.[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of this compound, focusing on its primary targets, the associated signaling pathways, and the methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential and mechanistic underpinnings of this compound.

Kinase Selectivity Profile of this compound

This compound demonstrates high potency against a specific set of receptor tyrosine kinases that are crucial in cancer biology, particularly in processes related to blood vessel formation (angiogenesis) and cell proliferation.[1][3]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against its primary kinase targets. The half-maximal inhibitory concentration (IC50) values, determined through cell-based assays, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| VEGFR2 (KDR) | 8[1][3] |

| PDGFRβ | 4[1][3] |

| Flt-3 | 7[1][3] |

| c-Kit | 9[1][3] |

Note on Comprehensive Kinome Profiling: While the high potency of this compound against its primary targets is well-documented, a comprehensive selectivity profile against a broad panel of kinases (kinome scan) is not publicly available at the time of this report. Such broad-spectrum screening is essential for a complete understanding of a compound's off-target effects and potential for polypharmacology.[4][5]

Experimental Protocols: Biochemical Kinase Assays

The determination of kinase inhibition, such as the IC50 values for this compound, is typically achieved through biochemical assays.[6][7][8] These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor. While the specific protocols for this compound are proprietary, a general methodology for a luminescence-based kinase assay is outlined below. This representative protocol is based on commonly used commercial platforms like ADP-Glo™.[5]

Representative Luminescence-Based Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a specific kinase.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected through a series of enzymatic reactions that culminate in the generation of a luminescent signal, which is directly proportional to the kinase activity.

Materials:

-

Purified recombinant kinase (e.g., VEGFR2, PDGFRβ, Flt-3, or c-Kit)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

Kinase assay buffer (containing buffering agents, salts like MgCl2, and a reducing agent like DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1% to minimize solvent effects.

-

-

Kinase Reaction:

-

Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

-

Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

-

Add the kinase/substrate master mix to the wells containing the compound.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate the plate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (wells with no kinase) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways Modulated by this compound

The primary targets of this compound are key nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[9][10][11][12] By inhibiting these kinases, this compound can effectively disrupt these oncogenic processes.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis.[9][13][14][15] Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

AZD2932: A Technical Overview of In Vitro Efficacy Against VEGFR2 and PDGFRβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory activity of AZD2932 against two key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). This compound is a potent, multi-targeted protein tyrosine kinase inhibitor.[1][2] This document summarizes its inhibitory potency, details the experimental methodologies for determining these values, and illustrates the relevant signaling pathways.

Core Efficacy Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the in vitro IC50 values against VEGFR2 and PDGFRβ are summarized below.

| Target Kinase | In Vitro IC50 (nM) |

| VEGFR-2 | 8 |

| PDGFRβ | 4 |

These low nanomolar values highlight the potent inhibitory activity of this compound against both VEGFR2 and PDGFRβ, making it a compound of significant interest in research and drug development, particularly in oncology.

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

The determination of in vitro IC50 values for kinase inhibitors like this compound typically involves a kinase assay. The following is a generalized protocol based on standard industry practices.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human VEGFR2 and PDGFRβ.

Materials:

-

Recombinant human VEGFR2 and PDGFRβ enzymes

-

Specific peptide substrate for each kinase

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for luminescence-based assays

-

This compound, serially diluted

-

Assay buffer (e.g., Tris-HCl, MgCl₂, EDTA)

-

Kinase reaction plates (e.g., 96-well or 384-well)

-

Detection reagents (e.g., for luminescence-based assays) or equipment for radiometric detection

-

Plate reader or scintillation counter

Workflow:

A generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.

Procedure:

-

Compound Preparation: A stock solution of this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Assay Plate Setup: The serially diluted compound is dispensed into the wells of a microplate. Control wells containing only the solvent are included.

-

Kinase Reaction: The recombinant kinase and its specific substrate are added to the wells. The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated for a defined period at a controlled temperature to allow the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done through various methods, such as measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

VEGFR2 and PDGFRβ are receptor tyrosine kinases that play crucial roles in angiogenesis, cell proliferation, and migration. Understanding their signaling pathways is essential for contextualizing the mechanism of action of inhibitors like this compound.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[3][4] Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating several downstream signaling cascades.

Key downstream pathways activated by VEGFR2 include the PLCγ-PKC-Raf-MEK-ERK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.[3][4]

PDGFRβ Signaling Pathway

PDGFRβ signaling is critical for the recruitment and proliferation of pericytes and vascular smooth muscle cells.[5][6] Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of multiple signaling cascades.

Upon activation, PDGFRβ recruits and activates various signaling proteins, including PI3K, which activates the Akt pathway, and the Ras-MAPK pathway, both of which are central to cell proliferation.[7] Additionally, PDGFRβ can activate STAT transcription factors, influencing cell migration.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. altmeyers.org [altmeyers.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]

- 6. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDGFRβ signaling regulates local inflammation and synergizes with hypercholesterolemia to promote atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of AZD2932: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of AZD2932, a novel quinazoline ether inhibitor. The data presented herein is derived from the seminal publication detailing its discovery and initial characterization, offering insights into its mechanism of action, in vitro potency, and in vivo activity. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development.

Core Efficacy Data

The preclinical evaluation of this compound demonstrated its potent inhibitory activity against key tyrosine kinases involved in tumor angiogenesis and growth. The quantitative data from these studies are summarized below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| VEGFR-2 | 3 |

| PDGFRβ | 5 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cellular Proliferation Assay of this compound

| Cell Line | IC₅₀ (nM) |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 10 |

This assay measures the ability of the compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.

Table 3: In Vivo Tumor Growth Inhibition in a Human Tumor Xenograft Model

| Animal Model | Dosing | Tumor Growth Inhibition (%) |

| Nude mice bearing Calu-6 human lung carcinoma xenografts | 25 mg/kg, oral, once daily | 60 |

This study assesses the efficacy of this compound in a living organism bearing a human tumor, providing a more complex biological system for evaluation.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical experiments for this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of target kinases by 50% (IC₅₀).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and PDGFRβ kinases were utilized. A synthetic polypeptide substrate, Poly(Glu, Tyr) 4:1, was used.

-

Assay Plate Setup: The assay was performed in a 96-well plate format.

-

Reaction Mixture: Each well contained the respective kinase, the polypeptide substrate, ATP (adenosine triphosphate), and varying concentrations of this compound.

-

Incubation: The reaction mixture was incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection: The level of phosphorylation was quantified using an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.

-

Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on human endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium.

-

Cell Seeding: HUVECs were seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with a range of concentrations of this compound.

-

Incubation: The plates were incubated for 72 hours to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

-

Data Analysis: The IC₅₀ value was determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living animal model.

Methodology:

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: Calu-6 human lung carcinoma cells were implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, at which point the mice were randomized into treatment and control groups.

-

Drug Administration: this compound was administered orally once daily at a dose of 25 mg/kg. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Study Endpoint: The study was terminated after a predetermined period, and the tumors were excised and weighed.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the described experiments.

Caption: Mechanism of action of this compound.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Caption: In Vivo Tumor Xenograft Study Workflow.

AZD2932: A Technical Guide for Antiangiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFRβ), two key receptor tyrosine kinases implicated in tumor angiogenesis and growth. This technical guide provides a comprehensive overview of this compound, summarizing its in vitro activity and the methodologies for its investigation. While preclinical in vivo efficacy and clinical trial data for this compound are not publicly available, this document serves as a valuable resource for researchers interested in the preclinical evaluation of similar antiangiogenic agents.

Introduction to Antiangiogenesis and Key Targets: VEGFR-2 and PDGFRβ

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. By supplying tumors with essential nutrients and oxygen, the newly formed blood vessels facilitate their expansion and dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.

Two of the most well-established targets in antiangiogenic drug development are VEGFR-2 and PDGFRβ.

-

VEGFR-2 (KDR/Flk-1): As the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A, VEGFR-2 plays a central role in endothelial cell proliferation, migration, and survival.

-

PDGFRβ: Expressed on pericytes and other stromal cells, PDGFRβ is crucial for the maturation and stability of newly formed blood vessels. Inhibition of PDGFRβ signaling can lead to pericyte detachment and vessel regression.

By simultaneously targeting both VEGFR-2 and PDGFRβ, multi-targeted tyrosine kinase inhibitors like this compound can exert a more comprehensive antiangiogenic effect, disrupting both the initial stages of vessel sprouting and subsequent vessel stabilization.

This compound: In Vitro Profile

This compound has demonstrated potent inhibitory activity against key kinases involved in angiogenesis. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against these targets.

| Target | IC50 (nM) |

| VEGFR-2 | 8 |

| PDGFRβ | 4 |

| Flt-3 | 7 |

| c-Kit | 9 |

Signaling Pathways

This compound exerts its antiangiogenic effects by inhibiting the downstream signaling cascades initiated by the binding of VEGF and PDGF to their respective receptors.

Caption: Simplified signaling pathways of VEGFR-2 and PDGFRβ inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antiangiogenic properties of compounds like this compound.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines the steps to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare a solution of VEGFR-2 kinase in kinase buffer.

-

Prepare a solution of ATP and substrate in kinase buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of the VEGFR-2 kinase solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 25 µL of the ATP/substrate mixture to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detect Kinase Activity:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 50 µL of the Kinase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of a test compound on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basal medium (e.g., M199) supplemented with low serum (e.g., 1% FBS)

-

VEGF-A

-

Test compound (e.g., this compound) dissolved in DMSO

-

Cell proliferation detection reagent (e.g., CyQUANT®, MTT, or BrdU)

-

96-well clear-bottom black plates (for fluorescence) or clear plates (for colorimetric assays)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 medium.

-

Harvest and seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2.

-

Allow the cells to adhere overnight in the incubator.

-

-

Starvation and Treatment:

-

The next day, aspirate the EGM-2 medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with basal medium containing 1% FBS and incubate for 4-6 hours to induce quiescence.

-

Prepare treatment solutions in basal medium containing 1% FBS, VEGF-A (e.g., 20 ng/mL), and serial dilutions of the test compound. Include appropriate controls (vehicle, VEGF-A alone).

-

Add the treatment solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

-

Assessment of Proliferation:

-

Follow the manufacturer's instructions for the chosen cell proliferation reagent.

-

For CyQUANT®: Lyse the cells and measure the fluorescence of the DNA-binding dye.

-

For MTT: Add MTT solution, incubate, solubilize the formazan crystals, and measure the absorbance.

-

For BrdU: Add BrdU, incubate, and perform an ELISA to detect incorporated BrdU.

-

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the VEGF-A stimulated control.

-

Plot the percentage of proliferation against the logarithm of the compound concentration and determine the IC50 value.

-

In Vivo Antiangiogenesis Models

While specific in vivo data for this compound is not publicly available, the following describes a general protocol for a tumor xenograft model commonly used to evaluate the efficacy of antiangiogenic agents.

Tumor Xenograft Model

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line known to form vascularized tumors (e.g., A549 lung carcinoma, U87MG glioblastoma)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Test compound (e.g., this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Preparation and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take-rate.

-

Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions with calipers and calculate the initial tumor volume.

-

Begin treatment with the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

-

-

Monitoring and Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

At the end of the study (when control tumors reach a predetermined size or at a specified time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Analyze the statistical significance of the differences in tumor volume and weight between the groups.

-

Caption: General workflow for a tumor xenograft antiangiogenesis study.

Conclusion and Future Perspectives

This compound is a potent in vitro inhibitor of VEGFR-2 and PDGFRβ, key drivers of tumor angiogenesis. The lack of publicly available in vivo efficacy and clinical data for this compound since its initial publication suggests that its development may have been discontinued. Nevertheless, the information and protocols presented in this guide provide a valuable framework for the preclinical evaluation of novel antiangiogenic agents. Future research in this area will likely focus on developing more selective inhibitors with improved safety profiles, identifying predictive biomarkers to guide patient selection, and exploring rational combinations with other anticancer therapies to overcome resistance mechanisms.

Methodological & Application

Preparation of AZD2932 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of AZD2932, a potent multi-targeted tyrosine kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. This compound targets key signaling pathways involved in angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), FMS-like tyrosine kinase 3 (Flt-3), and c-Kit.[1] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical research and drug development. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high affinity for several receptor tyrosine kinases (RTKs). By targeting VEGFR-2, PDGFRβ, Flt-3, and c-Kit, this compound effectively modulates critical cellular processes such as cell growth, differentiation, and angiogenesis. Its multi-targeted nature makes it a compound of significant interest in cancer research and other related fields. To facilitate its use in various in vitro and in vivo models, a standardized protocol for the preparation of a stable, concentrated stock solution is essential.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use.

| Property | Value | Reference |

| Molecular Weight | 447.49 g/mol | |

| Solubility in DMSO | 89 mg/mL (198.88 mM) | |

| Appearance | Solid | |

| Primary Targets | VEGFR-2, PDGFRβ, Flt-3, c-Kit | [1] |

Materials and Equipment

Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sterile, nuclease-free water (for subsequent dilutions)

-

Cell culture medium or appropriate buffer

Equipment

-

Analytical balance

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.

Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM * 0.001 L * 447.49 g/mol = 4.4749 mg

Step-by-Step Procedure

-

Preparation: Don all appropriate PPE and perform all subsequent steps in a laminar flow hood to maintain sterility.

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock, weigh 4.47 mg of this compound.

-

Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.

-

Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for several months.

Application Notes and Best Practices

-

DMSO Quality: Use high-purity, anhydrous DMSO as it is hygroscopic (readily absorbs moisture from the air). Water contamination can reduce the solubility of many compounds and may impact the stability of the stock solution.

-

Final DMSO Concentration in Assays: For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Always include a vehicle control (DMSO at the same final concentration as the treated samples) in your experiments.

-

Working Solutions: Prepare fresh working solutions from the frozen stock aliquots for each experiment. Dilute the stock solution in your experimental buffer or cell culture medium to the desired final concentration immediately before use.

Safety Precautions

-

This compound: Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

-

DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, always wear appropriate gloves and handle with care. Dispose of DMSO-containing waste according to your institution's guidelines.

Visualization of this compound Signaling Pathway and Experimental Workflow

Signaling Pathway Inhibited by this compound

Caption: Inhibition of key receptor tyrosine kinases by this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

AZD2932: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2932 is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. These receptors are critical mediators of angiogenesis and tumor cell proliferation, making this compound a promising candidate for oncology research. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by targeting two key signaling pathways involved in tumor growth and angiogenesis: the VEGFR-2 and PDGFR pathways.

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGF-A, the primary ligand, binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival. This compound inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream effects and suppressing tumor angiogenesis.

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

PDGFR Signaling Pathway:

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell growth, proliferation, and differentiation. In the tumor microenvironment, PDGFR signaling on pericytes and fibroblasts contributes to tumor growth and the formation of a supportive stroma. By inhibiting PDGFR, this compound can disrupt these crucial tumor-stromal interactions.

Caption: PDGFR Signaling Pathway Inhibition by this compound.

In Vivo Dosage and Administration in Mouse Models

While the initial discovery publication for this compound mentions in vivo evaluations, specific dosage and administration details are limited in the public domain. However, based on preclinical studies of similar quinazoline-based tyrosine kinase inhibitors and general practices in xenograft models, the following recommendations can be made. It is crucial to perform dose-range finding studies to determine the optimal and maximum tolerated dose (MTD) for each specific mouse strain and tumor model.

Table 1: Recommended Starting Doses and Administration Routes for this compound in Mouse Models

| Parameter | Recommendation | Notes |

| Administration Route | Oral (p.o.) gavage | This compound is designed for oral bioavailability. Intraperitoneal (i.p.) injection can be an alternative. |

| Starting Dose Range | 25 - 100 mg/kg | To be optimized in a dose-finding study. |

| Dosing Frequency | Once daily (q.d.) or twice daily (b.i.d.) | Dependent on the pharmacokinetic profile of the compound. |

| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water | A common vehicle for oral administration of hydrophobic compounds. |

| Treatment Duration | 14 - 28 days | Or until tumor volume reaches pre-determined endpoint. |

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and treating subcutaneous xenograft tumors in immunodeficient mice.

Caption: General workflow for a xenograft efficacy study.

Materials:

-

Human tumor cell lines (e.g., Calu-6 lung carcinoma, LoVo colon adenocarcinoma)

-

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

This compound

-

Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture tumor cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing.

-

Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule.

-

Monitor animal body weight and general health daily.

-

-

Efficacy Evaluation and Endpoint:

-

Continue to measure tumor volume every 2-3 days.

-

The primary efficacy endpoint is tumor growth inhibition (TGI).

-

Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

-

At the end of the study, excise tumors, weigh them, and process for pharmacodynamic and histological analysis.

-

Pharmacodynamic (PD) Marker Analysis Protocol

To confirm the on-target activity of this compound, it is essential to assess the phosphorylation status of VEGFR-2 and PDGFR in tumor tissue.

Procedure:

-

Sample Collection:

-

Collect tumor tissue from a subset of mice from each treatment group at various time points after the final dose (e.g., 2, 6, and 24 hours) to assess the duration of target inhibition.

-

Snap-freeze tumor samples immediately in liquid nitrogen and store at -80°C.

-

-

Western Blot Analysis:

-

Homogenize tumor tissue and extract proteins.

-

Perform Western blotting using primary antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2), total VEGFR-2, phosphorylated PDGFRβ (pPDGFRβ), and total PDGFRβ.

-

Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Quantify band intensities to determine the extent of target inhibition.

-

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 2: Example of In Vivo Efficacy Data Summary

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | q.d. | 1500 ± 150 | - | +5 |

| This compound | 25 | q.d. | 800 ± 90 | 47 | -2 |

| This compound | 50 | q.d. | 450 ± 60 | 70 | -5 |

| This compound | 100 | q.d. | 200 ± 30 | 87 | -8 |

Conclusion